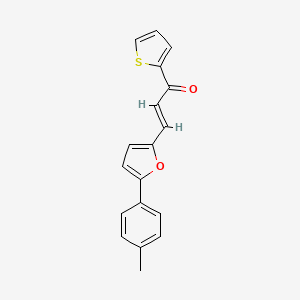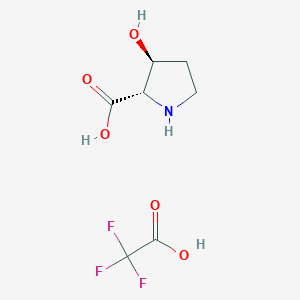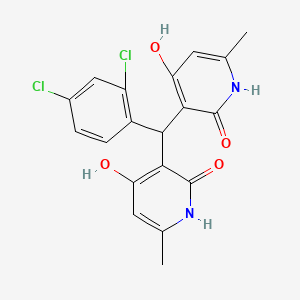![molecular formula C15H21N3O B2995427 3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea CAS No. 2097926-33-3](/img/structure/B2995427.png)
3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea” is a complex organic compound. It contains a urea group, which is an organic compound that has the functional group with the structure -NH2-CO-NH2. It also contains a cyclopentyl group (a cycloalkane ring with 5 carbon atoms) and a cyclopropyl group (a cycloalkane ring with 3 carbon atoms) attached to a pyridine ring (a six-membered ring with 5 carbon atoms and one nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopentyl and cyclopropyl groups would add steric bulk, and the urea group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The pyridine ring might undergo electrophilic substitution reactions, and the urea group could participate in reactions involving the carbonyl group or the NH2 groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and the potential for intermolecular interactions .Applications De Recherche Scientifique
Complexation and Folding of Heterocyclic Ureas
Heterocyclic ureas exhibit interesting behaviors such as complexation-induced unfolding, where they transition from simple foldamers to multiply hydrogen-bonded sheetlike structures under certain conditions. This property is leveraged in the development of self-assembling materials, providing a basis for understanding the molecular mimicry of protein folding transitions, and offering insights into designing novel molecular architectures (Corbin et al., 2001).
Hydrogen Bonding and Dimerization
Ureidopyrimidinones, closely related to heterocyclic ureas, demonstrate strong dimerization capabilities via quadruple hydrogen bonding. This characteristic is crucial for constructing supramolecular assemblies, highlighting the potential for developing new materials with enhanced mechanical and chemical properties (Beijer et al., 1998).
Synthesis and Medicinal Chemistry Applications
The synthesis of certain urea derivatives serves as a critical step in the production of small molecule anticancer drugs. This underscores the role of ureas in medicinal chemistry, where specific urea compounds are intermediate products in drug synthesis, demonstrating the versatility and importance of ureas in developing therapeutic agents (Zhang et al., 2019).
Mechanistic Studies in Urea Chemistry
Investigations into the reactions of urea and its derivatives with various compounds reveal complex mechanisms that could inform the synthesis of novel compounds and materials. For example, studies on the reactions of urea with acyloins and diacetyl offer insights into the formation of imidazolin-2-ones, contributing to our understanding of organic reaction mechanisms and the design of synthetic strategies (Butler & Hussain, 1981).
Asymmetric Catalysis
Research into NHC-stabilized gold(I) complexes as catalysts for heterocyclization reactions involving ureas opens up new avenues for achieving regioselective and enantioselective synthesis. This is particularly relevant for the development of compounds with potential pharmaceutical applications, highlighting the intersection of organometallic chemistry and organic synthesis in facilitating complex transformations (Gimeno et al., 2010).
Propriétés
IUPAC Name |
1-cyclopentyl-3-[(6-cyclopropylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(18-13-3-1-2-4-13)17-10-11-5-8-14(16-9-11)12-6-7-12/h5,8-9,12-13H,1-4,6-7,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJICCJHIRRSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2995344.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2995345.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2995346.png)
![7-ethyl-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2995348.png)
![1-(2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2995350.png)



![N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2995355.png)
![Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2995356.png)
![3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2995358.png)


